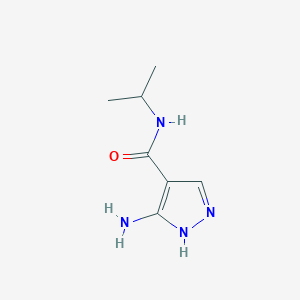

5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-N-propan-2-yl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-4(2)10-7(12)5-3-9-11-6(5)8/h3-4H,1-2H3,(H,10,12)(H3,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLRJCSZPLIHMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide can be represented as follows:

This compound features a pyrazole ring with an amino group and a carboxamide functional group, contributing to its biological activity.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole, including 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide, exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown potent activity against various cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide | A549 | 20 | |

| Compound X | MCF-7 | 15 | |

| Compound Y | HeLa | 10 |

The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance anticancer activity, suggesting that further optimization could yield more effective agents.

2. Anti-inflammatory Properties

The anti-inflammatory potential of 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide has also been explored. In vivo studies using carrageenan-induced paw edema models have shown that this compound can significantly reduce inflammation markers, comparable to standard anti-inflammatory drugs like ibuprofen.

Table 2: Anti-inflammatory Activity Assessment

| Compound | Model Used | Inhibition (%) | Reference |

|---|---|---|---|

| 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide | Carrageenan-induced edema | 75% | |

| Ibuprofen | Carrageenan-induced edema | 80% |

The mechanism through which 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide exerts its biological effects is believed to involve the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a critical role in the inflammatory process. Molecular docking studies suggest that this compound interacts favorably with the active site of COX enzymes, leading to reduced prostaglandin synthesis.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including our compound of interest. The study reported significant cytotoxicity against cancer cell lines and substantial anti-inflammatory effects in animal models. This reinforces the potential therapeutic applications of 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide in treating inflammatory diseases and cancers.

Wissenschaftliche Forschungsanwendungen

Oncological Applications

Targeting Fibroblast Growth Factor Receptors (FGFRs)

Recent studies have identified 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable compound demonstrated nanomolar activity against multiple FGFR subtypes and effectively suppressed the proliferation of lung and gastric cancer cells. The compound exhibited irreversible binding to FGFR1, highlighting its potential as a therapeutic agent against FGFR-driven malignancies .

Table 1: Activity of FGFR Inhibitors

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Cancer Cell Line IC50 (nM) |

|---|---|---|---|---|

| 10h | 46 | 41 | 99 | NCI-H520: 19 |

| SNU-16: 59 | ||||

| KATO III: 73 |

Infectious Disease Treatment

Cryptosporidiosis Therapy

The compound has also been explored for its efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. Selective inhibitors based on the 5-amino-pyrazole scaffold have shown promising results in both in vitro and in vivo models. Compounds targeting calcium-dependent protein kinase 1 (CpCDPK1) were effective in reducing parasite burden and oocyst shedding in infected models, suggesting their potential as therapeutic agents for cryptosporidiosis .

Table 2: Efficacy Against C. parvum

| Compound | Dose (mg/kg) | Efficacy (%) | Toxicity Observed |

|---|---|---|---|

| BKI 1708 | 8 | Significant | None up to 200 |

| BKI 1770 | TBD | TBD | TBD |

Biochemical Research Applications

Proteomics Research

The compound is utilized in proteomics research due to its biochemical properties. It serves as a tool for studying protein interactions and enzyme activities, thereby aiding in the understanding of various biological processes .

Case Studies and Research Findings

Case Study: Development of FGFR Inhibitors

In a recent study, researchers synthesized a series of derivatives based on the pyrazole scaffold to assess their inhibitory effects on FGFRs. The lead compound demonstrated strong binding affinity and selectivity towards FGFRs, leading to significant anti-proliferative effects on cancer cell lines. The study emphasized structure-based drug design as a crucial approach for optimizing these compounds .

Case Study: Cryptosporidiosis Treatment

Another investigation focused on the development of bumped kinase inhibitors derived from the pyrazole scaffold for treating cryptosporidiosis. The study highlighted iterative improvements in compound efficacy and safety profiles, leading to preclinical candidates with promising pharmacological properties .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The substituent on the carboxamide nitrogen significantly impacts molecular properties. Below is a comparative analysis:

Key Observations :

- Alkyl vs. Aryl Substitutents : The isopropyl group in the target compound enhances lipophilicity compared to aryl analogs, which may improve pharmacokinetic properties like absorption . Aryl-substituted derivatives (e.g., 4a, 4b) exhibit higher melting points due to crystalline packing facilitated by aromatic interactions .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro in 2-chloro-5-nitrophenyl derivatives) increase electrophilicity, making these compounds reactive intermediates in fused heterocycle synthesis (e.g., pyrazolo[1,5-a]pyrimidines) .

Reactivity in Multicomponent Reactions (MCRs)

5-Amino-N-aryl-pyrazole-4-carboxamides are widely used in Groebke-Blackburn-Bienaymé (GBB-3CR) and Ugi reactions. However, the target compound’s isopropyl group may alter its behavior:

- GBB-3CR Compatibility: Aryl-substituted analogs (e.g., 5-amino-N-(3-fluorophenyl)-1H-pyrazole-4-carboxamide) act as 1,3-binucleophiles, reacting with aldehydes and isocyanides to form imidazopyrazoles . The isopropyl group’s steric bulk could hinder such reactions, necessitating optimized conditions (e.g., higher temperatures or prolonged reaction times).

- Regioselectivity : Aryl derivatives with electron-withdrawing substituents (e.g., 4c ) exhibit regioselective cyclization due to enhanced electrophilicity at the pyrazole C3 position . Alkyl-substituted analogs may lack this directional bias.

Vorbereitungsmethoden

Direct Amidation of 5-Aminopyrazole-4-carboxylic Acid Derivatives

A common synthetic route involves the amidation of 5-aminopyrazole-4-carboxylic acid or its activated derivatives with isopropylamine to introduce the N-(propan-2-yl) amide substituent.

Procedure : The carboxylic acid precursor is typically converted into an activated intermediate such as an acid chloride or ester, which then reacts with isopropylamine under controlled conditions (e.g., in anhydrous solvents like dichloromethane or tetrahydrofuran, at low to moderate temperatures).

Catalysts and Reagents : Use of coupling agents like carbodiimides (e.g., EDC, DCC) or activating agents such as thionyl chloride can facilitate this step.

Yields and Purity : This method generally yields the target amide in moderate to high yields (60–85%) with high purity after recrystallization or chromatographic purification.

Pyrazole Ring Construction via Hydrazine Condensation and Subsequent Functionalization

Another approach involves constructing the pyrazole ring bearing the amino and carboxamide functionalities through condensation reactions starting from β-ketonitriles or β-ketoesters with hydrazines, followed by selective functional group transformations.

-

- Condensation of substituted hydrazines with β-ketonitriles or β-ketoesters under acidic or neutral conditions to form 5-aminopyrazole intermediates.

- Subsequent amidation of the carboxylic acid or nitrile group to introduce the N-(propan-2-yl) substituent.

Reaction Conditions : Often performed in ethanol or acetic acid with catalytic amounts of acids such as sulfuric acid or nitric acid, sometimes under reflux.

Advantages : This method allows for the introduction of diverse substituents and can be adapted for regioselective synthesis of pyrazole derivatives.

Use of Isopropyl-Substituted Pyrazole Intermediates

A more specific synthetic route involves the preparation of 1-substituted pyrazoles where the N-1 position is substituted with the isopropyl group, followed by selective amination and carboxamide formation at the 5-position.

- Example : According to patent WO2022056100A1, intermediates with 1-(1,1,1-trifluoropropane-2-yl) substitution on the pyrazole ring have been synthesized and further functionalized to obtain 5-amino-pyrazole-4-carboxamide derivatives, indicating the feasibility of introducing isopropyl or related alkyl groups at N-1 prior to amidation at C-4.

Covalent Inhibitor Design and Structure-Based Synthesis

Recent medicinal chemistry research highlights the synthesis of 5-amino-1H-pyrazole-4-carboxamide derivatives as covalent inhibitors targeting FGFR kinases. These syntheses often involve:

Design : Structure-based drug design to optimize binding and reactivity.

Synthesis : Multi-step synthesis starting from 5-aminopyrazole cores, with selective N-alkylation (e.g., isopropylation) and carboxamide formation.

Biological Evaluation : Compounds such as 10h demonstrate nanomolar potency, indicating successful synthetic incorporation of the N-(propan-2-yl) group enhances activity.

Alternative Synthetic Routes via Nucleophilic Substitution on Pyrazole Precursors

Some methods utilize nucleophilic substitution reactions on halogenated pyrazole intermediates with isopropylamine to directly install the N-(propan-2-yl) amide group.

Process : Halogenated pyrazole carboxamide precursors (e.g., 4-chloropyrazole derivatives) react with isopropylamine under reflux in polar aprotic solvents.

Advantages : This route can be efficient for scale-up due to fewer steps and avoidance of protecting groups.

Summary Table of Preparation Methods

| Method Number | Key Starting Materials | Reaction Type | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Aminopyrazole-4-carboxylic acid + isopropylamine | Amidation (coupling) | Use of coupling agents, anhydrous solvents, mild heating | 60–85 | Widely used, good purity |

| 2 | β-Ketonitriles + hydrazines | Condensation + amidation | Acid catalysis, reflux in ethanol/acetic acid | 50–75 | Allows regioselectivity, versatile |

| 3 | 1-Isopropyl-substituted pyrazole intermediates | Functionalization | Multi-step synthesis, controlled conditions | Variable | Patent-supported, suitable for derivatives |

| 4 | 5-Aminopyrazole cores + N-alkylation reagents | Structure-based design | Multi-step, medicinal chemistry optimized | Not specified | Targeted synthesis for biological activity |

| 5 | Halogenated pyrazole carboxamides + isopropylamine | Nucleophilic substitution | Reflux in polar aprotic solvents | Moderate to high | Avoids protecting groups, scalable |

Detailed Research Findings and Notes

Regioselectivity : The position of amino and carboxamide groups on the pyrazole ring is critical. Methods involving β-ketonitriles and hydrazines demonstrate high regioselectivity, favoring the 5-amino substitution pattern.

Protecting Groups : Some synthetic routes avoid the use of protecting groups to facilitate scale-up and reduce purification complexity.

Purification : Recrystallization from methanol-water mixtures and chromatographic techniques are commonly employed to achieve >99% purity and low impurity levels.

Scalability : Patented processes emphasize the development of shorter, high-yielding routes suitable for large-scale production without anomeric or other impurities.

Biological Relevance : The N-(propan-2-yl) substitution enhances binding affinity and selectivity in kinase inhibition, as evidenced by nanomolar IC50 values in FGFR inhibition assays.

Q & A

Q. What are the established synthetic pathways for 5-amino-N-(propan-2-yl)-1H-pyrazole-4-carboxamide, and how are key intermediates characterized?

- Methodological Answer : Synthesis begins with cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form a pyrazole ester intermediate. Basic hydrolysis (e.g., NaOH/EtOH) converts the ester to a carboxylic acid derivative, followed by amidation with isopropylamine using coupling agents like EDCI/HOBt. Intermediates are characterized via / NMR (confirming proton/carbon environments) and IR spectroscopy (identifying functional groups like C=O at ~1650 cm) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular mass (e.g., m/z 196.0965 [M+H]), while NMR detects NH and isopropyl protons (δ 8.21 and 4.95 ppm, respectively). Purity is assessed via HPLC (UV detection at 254 nm) and elemental analysis (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields in multi-step syntheses?

Q. What computational strategies predict the compound’s biological activity and binding modes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like COX-2. Density Functional Theory (DFT) at B3LYP/6-31G* level calculates electronic properties (e.g., HOMO-LUMO gaps), correlating with experimental IC values in enzyme assays .

Q. How should discrepancies in biological activity data across studies be resolved?

- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzymatic vs. cell-based) and standardized protocols (e.g., fixed ATP levels) minimizes variability. SAR meta-analysis identifies substituent effects; e.g., electron-withdrawing groups at C5 enhance anti-inflammatory activity by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.